molecular formula C16H15NO2 B7474177 1-(Ethylaminomethyl)benzo[f]chromen-3-one

1-(Ethylaminomethyl)benzo[f]chromen-3-one

Cat. No. B7474177
M. Wt: 253.29 g/mol
InChI Key: JFERYJMJOMXTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylaminomethyl)benzo[f]chromen-3-one is a synthetic compound that belongs to the class of chromone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(Ethylaminomethyl)benzo[f]chromen-3-one is not fully understood. However, it has been suggested that the compound may act through various pathways, including the inhibition of inflammatory mediators, the modulation of oxidative stress, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
1-(Ethylaminomethyl)benzo[f]chromen-3-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the activation of NF-κB, and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Ethylaminomethyl)benzo[f]chromen-3-one in lab experiments include its high potency, low toxicity, and relatively low cost. However, the compound has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on 1-(Ethylaminomethyl)benzo[f]chromen-3-one. One direction is to further elucidate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method and improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the potential of the compound as a therapeutic agent for various diseases needs to be further explored.
Conclusion:
In conclusion, 1-(Ethylaminomethyl)benzo[f]chromen-3-one is a synthetic compound that has shown potential therapeutic applications in various diseases. The compound exhibits anti-inflammatory, antioxidant, and anticancer properties and has been studied for its potential neuroprotective effects. Further research is needed to fully understand the mechanism of action of the compound and evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 1-(Ethylaminomethyl)benzo[f]chromen-3-one involves the reaction of 3-formylchromone with ethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The purity and yield of the compound can be improved by using various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

1-(Ethylaminomethyl)benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential neuroprotective effects in neurodegenerative disorders, including Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(ethylaminomethyl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-17-10-12-9-15(18)19-14-8-7-11-5-3-4-6-13(11)16(12)14/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFERYJMJOMXTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylaminomethyl)benzo[f]chromen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.